molecular formula C22H24ClN3O4S B11605690 N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11605690
M. Wt: 462.0 g/mol
InChI Key: OKKHDSCMPVTYFR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxybenzyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas or nitric acid under controlled temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H24ClN3O4S

Molecular Weight

462.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H24ClN3O4S/c1-4-25-21(28)17(12-20(27)24-16-8-6-15(23)7-9-16)26(22(25)31)13-14-5-10-18(29-2)19(11-14)30-3/h5-11,17H,4,12-13H2,1-3H3,(H,24,27)

InChI Key

OKKHDSCMPVTYFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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